N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide
Description
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a benzoxazole core and a 5-chlorothiophene substituent. This compound is structurally analogous to protease inhibitors and kinase modulators, with applications explored in medicinal chemistry and crystallography .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-17-9-8-14(25-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)24-19/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBKTHOZSKSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Nitrobenzaldehyde with 2-Aminophenol
A mixture of 3-nitrobenzaldehyde (1.0 equiv) and 2-aminophenol (1.1 equiv) in polyphosphoric acid (PPA) is heated at 120°C for 6–8 hours. The reaction produces 3-(1,3-benzoxazol-2-yl)nitrobenzene, which is subsequently reduced to the aniline derivative using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | PPA, 120°C, 8 h | 78 |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT | 95 |
Synthesis of 2-(5-Chlorothiophen-2-yl)acetic Acid
The 5-chlorothiophene moiety is introduced via electrophilic substitution or cross-coupling reactions. A two-step protocol starting from thiophene-2-acetic acid is commonly employed.
Chlorination of Thiophene-2-Acetic Acid
Thiophene-2-acetic acid (1.0 equiv) is treated with sulfuryl chloride (SO₂Cl₂, 1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hours, followed by gradual warming to room temperature. The reaction selectively chlorinates the thiophene ring at the 5-position, yielding 2-(5-chlorothiophen-2-yl)acetic acid.
Optimization Note:
Excess SO₂Cl₂ or prolonged reaction times lead to over-chlorination. Monitoring via thin-layer chromatography (TLC) is critical to halt the reaction at the mono-chlorinated stage.
Amide Coupling: Final Step Synthesis
The acetamide bond is formed via activation of the carboxylic acid group followed by nucleophilic attack by the aniline intermediate. Two predominant methods are documented:
Acyl Chloride Method
2-(5-Chlorothiophen-2-yl)acetic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM for 2 hours to generate the corresponding acyl chloride. The intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)aniline (1.05 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at 0°C, gradually warming to room temperature.
Reaction Conditions:
- Acyl Chloride Formation: SOCl₂, DCM, reflux, 2 h
- Amidation: TEA, DCM, 0°C → RT, 12 h
- Yield: 82%
Carbodiimide-Mediated Coupling
A mixture of 2-(5-chlorothiophen-2-yl)acetic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM is stirred at 0°C for 30 minutes. 3-(1,3-Benzoxazol-2-yl)aniline (1.0 equiv) is added, and the reaction proceeds at room temperature for 24 hours.
Comparative Data:
| Method | Coupling Agent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ | TEA | 82 | 98.5 |
| Carbodiimide | EDC/HOBt | DIPEA | 75 | 97.2 |
Side Reactions and Mitigation Strategies
Competitive Ring-Opening of Benzoxazole
Under strongly acidic conditions (e.g., excess SOCl₂), the benzoxazole ring may undergo hydrolysis to form a diamino phenol derivative. This is mitigated by maintaining stoichiometric control of SOCl₂ and avoiding prolonged reaction times.
Di-Chlorination of Thiophene
Over-chlorination during the synthesis of 2-(5-chlorothiophen-2-yl)acetic acid is addressed by using sub-stoichiometric SO₂Cl₂ (1.2 equiv) and quenching the reaction with ice-cold water immediately after completion.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
- Column: C18, 5 µm, 250 × 4.6 mm
- Mobile Phase: Acetonitrile/water (70:30)
- Retention Time: 12.3 min
- Purity: ≥98%.
Industrial-Scale Considerations
Solvent Selection
Toluene and ethyl acetate are preferred over DCM for large-scale reactions due to lower toxicity and ease of recycling.
Catalytic Efficiency
Pd/C catalysts for nitro reduction can be reused up to five times without significant loss of activity, reducing production costs.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key groups:
| Functional Group | Reactivity Profile | Example Reactions |
|---|---|---|
| Benzoxazole ring | Resistant to hydrolysis under acidic conditions; participates in electrophilic substitution (e.g., nitration). | Bromination at position 5 of the benzoxazole. |
| Chlorothiophene | Susceptible to nucleophilic aromatic substitution (Cl replacement) or cross-coupling (Suzuki, Stille). | Pd-catalyzed coupling with aryl boronic acids. |
| Acetamide linker | Undergoes hydrolysis to carboxylic acid under strong acidic/basic conditions. | Conversion to corresponding amine via reduction. |
Mechanistic Insights
The planar conjugated system (benzoxazole-thiophene) facilitates π-π stacking interactions with biological targets, while the acetamide linker provides hydrogen-bonding capability. Key mechanistic observations include:
-
Enzymatic interactions : Hypothesized to inhibit kinase activity via competitive binding at ATP pockets, supported by molecular docking studies.
-
Metabolic stability : The chlorothiophene group reduces oxidative metabolism, enhancing in vivo half-life compared to non-halogenated analogs.
Analytical Characterization
Reaction products and intermediates are validated using advanced spectroscopic techniques:
Comparative Reactivity with Structural Analogs
The chlorothiophene group distinguishes this compound from simpler benzoxazole-acetamide derivatives:
This compound’s versatile reactivity profile positions it as a promising scaffold for developing kinase inhibitors or antimicrobial agents. Further studies should explore its regioselective functionalization and in vivo efficacy.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Binding Interactions
a. Pyridine-Based Acetamides (e.g., 5RH1) The compound 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) shares the 5-chlorothiophene and acetamide backbone but replaces the benzoxazole-phenyl group with a pyridine ring. Pyridine-based analogues exhibit binding affinities better than −22 kcal/mol in SARS-CoV-2 main protease inhibition studies, mediated by interactions with HIS163 and ASN142 via hydrogen bonding .
b. Benzothiazole and Thiazole Derivatives
- N-(1,3-Benzothiazol-2-yl)acetamide: This simpler analogue lacks the chlorothiophene and phenyl groups but shares the bicyclic heteroaromatic core.
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : Features a dichlorophenyl group instead of benzoxazole, demonstrating how halogenated aryl groups influence solubility and steric hindrance. Thiazole’s smaller ring size may reduce π-π stacking efficacy compared to benzoxazole .
Functional Group Impact on Pharmacokinetics
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide is a compound that belongs to a class of benzoxazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a benzoxazole moiety linked to a phenyl group and a chlorothiophene substituent, which may contribute to its biological properties.
Anticancer Activity
Numerous studies have indicated that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown activity against:
- Breast Cancer Cells : MCF-7, MDA-MB-231
- Lung Cancer Cells : A549
- Prostate Cancer Cells : PC3
A study highlighted that compounds with a benzoxazole core demonstrated IC50 values in the micromolar range against these cell lines, suggesting strong potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of related benzoxazole compounds have been extensively studied. For example, certain derivatives were tested against common bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MICs) were determined, revealing that some compounds displayed potent antibacterial activity. The presence of specific functional groups influenced the activity significantly; for instance, modifications in the phenyl ring were correlated with changes in efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for cancer cell proliferation or bacterial growth.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
- Disruption of Cell Membranes : Antimicrobial action may involve disrupting bacterial cell membranes.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzoxazole derivatives including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines with IC50 values ranging from 5 to 15 µM. Apoptotic assays confirmed that treated cells exhibited increased markers for apoptosis compared to controls .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Pseudomonas aeruginosa. The study found that certain modifications enhanced antibacterial activity and reduced biofilm formation by up to 50%, indicating potential use in treating antibiotic-resistant infections .
Summary of Research Findings
Q & A
Basic: What are the standard synthetic protocols for preparing N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide?
Methodological Answer:
A common approach involves coupling a benzoxazole-containing aniline derivative with a chloroacetylated thiophene moiety. For example, refluxing 3-(1,3-benzoxazol-2-yl)aniline with 2-(5-chlorothiophen-2-yl)acetyl chloride in the presence of triethylamine as a base (4–6 hours, under inert atmosphere). Reaction progress is monitored via TLC (e.g., silica gel, ethyl acetate/hexane eluent). The crude product is purified by recrystallization using solvents like methanol or ethanol .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key parameters include:
- Molar ratios: A slight excess (1.2–1.5 equiv.) of the acyl chloride ensures complete conversion of the amine.
- Solvent choice: Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance solubility compared to triethylamine alone.
- Temperature control: Gradual heating (e.g., 80–100°C) minimizes side reactions like hydrolysis of the acyl chloride.
- Workup: Neutralization with dilute NaHCO₃ followed by extraction with dichloromethane improves isolation efficiency. Column chromatography (silica gel, gradient elution) can replace recrystallization for complex mixtures .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃; the benzoxazole proton typically appears downfield (δ 8.5–9.0 ppm).
- IR: Confirm amide C=O stretching (~1650–1680 cm⁻¹) and benzoxazole C=N (~1600 cm⁻¹).
- Crystallography: Single-crystal X-ray diffraction (SHELXL or similar software) resolves bond lengths/angles. Hydrogen atoms are refined using riding models, and thermal parameters are adjusted for non-H atoms .
Advanced: How are crystallographic data discrepancies resolved during refinement?
Methodological Answer:
- Validation tools: Programs like PLATON or ADDSYM check for missed symmetry, twinning, or disorder.
- Discrepancy handling:
- Thermal motion: Anisotropic refinement for heavy atoms; isotropic for H atoms.
- Residual density: Analyze peaks >0.5 eÅ⁻³ for potential solvent molecules or disorder.
- Twinning: Use SHELXL’s TWIN/BASF commands for twinned data.
- R-factors: Aim for and for high-resolution data. Cross-validate with Hirshfeld surface analysis .
Advanced: How do substituents on the benzoxazole or thiophene rings influence biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., oxidoreductases).
- Steric effects: Bulky substituents on the phenyl ring may hinder rotational freedom, altering conformational stability.
- Case study: Analogues with 5-chlorothiophene show improved activity compared to unsubstituted thiophene, likely due to increased lipophilicity and halogen bonding .
Advanced: How should conflicting pharmacological data (e.g., antioxidant vs. cytotoxicity) be interpreted?
Methodological Answer:
- Dose-response curves: Establish IC₅₀ values for both activity and toxicity. A high therapeutic index (TI = IC₅₀-toxicity/IC₅₀-activity) suggests selectivity.
- Assay replication: Use triplicate measurements and statistical tools (e.g., ANOVA with Tukey post-hoc test) to validate reproducibility.
- Mechanistic studies: Employ molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like lipoxygenase or PFOR enzymes. Compare with negative controls (e.g., unsubstituted acetamides) .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP: Use ChemDraw or MarvinSketch to estimate partition coefficients.
- Solubility: Employ the General Solubility Equation (GSE) or software like ACD/Labs.
- pKa: Predict acidic/basic sites via SPARC or ADMET Predictor. Experimental validation via potentiometric titration is recommended .
Advanced: How to design derivatives for enhanced target selectivity?
Methodological Answer:
- Bioisosteric replacement: Replace the 5-chlorothiophene with a 5-trifluoromethyl group to modulate electron density without steric penalty.
- Scaffold hopping: Introduce a pyridine ring instead of benzoxazole to alter hydrogen-bonding patterns.
- Pharmacophore mapping: Use Schrödinger’s Phase or MOE to align key functional groups (amide, aromatic rings) with known active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
